molecular formula C10H12ClNO2 B3009187 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride CAS No. 2247105-80-0

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride

Cat. No. B3009187
CAS RN: 2247105-80-0
M. Wt: 213.66
InChI Key: UAJRJXYHENDVKV-UHFFFAOYSA-N
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Description

The compound "5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride" is a derivative of tetrahydroquinoline, which is a heterocyclic chemical compound consisting of a quinoline system that has been fully hydrogenated at the 5, 6, 7, and 8 positions. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been explored in various studies. For instance, the synthesis of related tetrahydroisoquinolines involved the reaction of starting compounds with N-aryl-2-chloroacetamides, followed by intramolecular cyclization to produce tetrahydrothieno[2,3-c]isoquinolines . Another study reported the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid through a Pictet-Spengler reaction followed by catalytic dehalogenation . Additionally, tetrahydroquinoline-8-carboxamides and thio-carboxamides were synthesized from the 8-lithio-derivative of tetrahydroquinolines . These methods demonstrate the versatility in synthesizing tetrahydroquinoline derivatives, which may be applicable to the synthesis of "5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride".

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been characterized using various analytical techniques. X-ray diffraction analysis was used to determine the crystal structure of some newly synthesized tetrahydroisoquinolines . Similarly, the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were established through X-ray structural analysis . These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives undergo various chemical reactions. For example, substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters were prepared and then converted into amides, nitriles, and thioamides . In another study, substituted hydrazides of 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylic acid were synthesized and characterized for their antibacterial and anti-inflammatory activities . These reactions demonstrate the reactivity of tetrahydroquinoline derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their structure. The IR and NMR spectroscopy data are used to confirm the structures and provide insight into the functional groups present in these compounds . The solubility of these compounds in various solvents, as reported in the literature, is also an important aspect of their chemical properties, affecting their applications in synthesis and pharmaceuticals.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • 5,6,7,8-Tetrahydroquinoline derivatives have been explored for their pharmacological activities. Smirnova et al. (1998) synthesized substituted hydrazides of 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylic acid, showing antibacterial, anti-inflammatory, analgesic, and anticonvulsive activities (Smirnova et al., 1998).

Molecular and Crystal Structures

  • Research by Rudenko et al. (2012) involved the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, including the determination of molecular and crystal structures through X-ray structural analysis (Rudenko et al., 2012).

Preparation and Reactions of Esters

  • Crossley et al. (1976) prepared a series of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters, converting them into amides, nitriles, and thioamides, highlighting versatile chemical transformations (Crossley et al., 1976).

Quantum-Chemical Calculations and Synthesis

  • Rudenko et al. (2012) also explored the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, proposing a mechanism of their formation based on ab initio quantum-chemical calculations (Rudenko et al., 2012).

Oxidative Decarboxylation

  • Coutts et al. (1980) studied the oxidative decarboxylation of tetrahydroisoquinoline-1-carboxylic acids, providing insight into the chemistry of similar compounds (Coutts et al., 1980).

Safety and Hazards

The safety information for “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride” indicates that it is harmful if swallowed and causes skin and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-2,5,8H,3-4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJRJXYHENDVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride

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